molecular formula C33H45ClN6O10S B13038739 Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone

Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone

Cat. No.: B13038739
M. Wt: 753.3 g/mol
InChI Key: QUAFAFUOWPAXMI-QUBDBNATSA-N
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Description

Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone: is a synthetic peptide-based compound commonly used in biochemical research and drug discoveryThis compound is often utilized to study apoptosis pathways and evaluate potential therapeutics targeting caspases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the peptide chain is fully assembled, the biotinyl group and the chloromethylketone moiety are introduced through specific chemical reactions. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized to minimize production costs and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethylketone group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Hydrolysis: The peptide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

Major Products:

    Substitution Reactions: The major products are the substituted derivatives of this compound.

    Hydrolysis: The major products are the individual amino acids and biotinyl derivatives.

Scientific Research Applications

Chemistry: Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone is used as a tool to study the reactivity and specificity of caspases and other proteases. It helps in understanding the mechanisms of enzyme inhibition and substrate recognition.

Biology: In biological research, this compound is employed to investigate apoptosis pathways. It is used to inhibit caspase activity in cell culture experiments, allowing researchers to study the effects of caspase inhibition on cell survival and death.

Medicine: this compound is explored as a potential therapeutic agent for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders. It serves as a lead compound for the development of caspase inhibitors.

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development. It aids in the identification and validation of new drug targets and the screening of potential therapeutic compounds.

Mechanism of Action

Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone exerts its effects by irreversibly inhibiting caspases. The chloromethylketone group reacts with the active site cysteine residue of the caspase enzyme, forming a covalent bond and rendering the enzyme inactive. This inhibition prevents the cleavage of caspase substrates, thereby blocking the apoptotic signaling pathways. The biotinyl group allows for easy detection and purification of the compound-enzyme complex.

Comparison with Similar Compounds

    Biotinyl-Tyr-Val-Ala-Asp-fluoromethylketone: Another caspase inhibitor with a fluoromethylketone group instead of a chloromethylketone group.

    Biotinyl-Tyr-Val-Ala-Asp-aldehyde: A reversible caspase inhibitor with an aldehyde group.

    Biotinyl-Tyr-Val-Ala-Asp-methylester: A caspase inhibitor with a methylester group.

Uniqueness: Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone is unique due to its irreversible inhibition mechanism and the presence of a biotinyl group, which facilitates detection and purification. The chloromethylketone group provides a strong and stable covalent bond with the active site cysteine residue of caspases, making it a potent and specific inhibitor.

Biological Activity

Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone (Biotin-YVAD-CMK) is a synthetic peptide compound recognized for its potent biological activity, particularly as an inhibitor of caspases, a family of cysteine proteases that play crucial roles in apoptosis. This article delves into the compound's synthesis, mechanisms of action, and its implications in various biological contexts, particularly neuroprotection.

Chemical Structure and Synthesis

Biotin-YVAD-CMK has the following chemical characteristics:

  • Molecular Formula : C₃₂H₄₅ClN₆O₉S
  • Molecular Weight : 725.25 g/mol
  • CAS Number : 402474-75-3

The synthesis involves several key steps that allow for precise control over the final product's structure and functionality. The biotin moiety facilitates detection and purification through affinity binding to avidin or streptavidin, while the chloromethylketone group enables irreversible inhibition of caspases by forming covalent bonds with the active site cysteine residue .

Biotin-YVAD-CMK selectively inhibits caspases, particularly caspases 1, 3, and 6, which are integral to apoptotic signaling pathways. The compound binds irreversibly to these enzymes, allowing researchers to study apoptotic pathways and their regulation in various cellular contexts. Its specificity for different caspase isoforms aids in dissecting complex apoptotic networks .

Table 1: Comparison of Caspase Inhibitors

Compound NameStructure/FunctionalityUnique Features
This compoundPotent caspase inhibitor with biotinFacilitates purification; targets multiple caspases
Tyr-Val-Ala-Asp-chloromethylketonePeptide inhibitor for caspases without biotinLacks biotin moiety; less suited for purification
Ac-Tyr-Val-Ala-Asp-chloromethylketoneAcetylated variantAcetylation may enhance cell permeability

Biological Activity and Neuroprotection

Research indicates that Biotin-YVAD-CMK exhibits significant neuroprotective properties, particularly in models of cerebral ischemia. Studies show that this compound can induce long-lasting neuroprotection by inhibiting caspase-1-like activity, thereby preventing neuronal cell death during ischemic events .

Case Study: Neuroprotection in Cerebral Ischemia

In a controlled study involving animal models subjected to middle cerebral artery occlusion (MCAO), treatment with Ac-YVAD.cmk (a derivative of Biotin-YVAD-CMK) resulted in a marked reduction of infarct volume compared to control groups. The results indicated:

  • Infarct Volume Reduction :
    • Control: 41.1% total damage
    • Treated: 26.5% total damage
  • Caspase Activity Reduction :
    • Caspase-1 activity decreased by approximately 91% post-treatment.

These findings suggest that the inhibition of caspase activity correlates with reduced neuronal cell death and improved outcomes following ischemic injury .

Additional Mechanisms

Beyond its role as a caspase inhibitor, Biotin-YVAD-CMK has been implicated in inhibiting cathepsin-B, another cysteine protease involved in neurodegeneration. Inhibition of cathepsin-B has been shown to contribute to the neuroprotective effects observed with this compound, suggesting multifaceted mechanisms underlying its biological activity .

Properties

Molecular Formula

C33H45ClN6O10S

Molecular Weight

753.3 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-6-chloro-4,5-dioxohexanoic acid

InChI

InChI=1S/C33H45ClN6O10S/c1-16(2)27(32(49)35-17(3)30(47)37-20(13-26(44)45)29(46)23(42)14-34)39-31(48)21(12-18-8-10-19(41)11-9-18)36-25(43)7-5-4-6-24-28-22(15-51-24)38-33(50)40-28/h8-11,16-17,20-22,24,27-28,41H,4-7,12-15H2,1-3H3,(H,35,49)(H,36,43)(H,37,47)(H,39,48)(H,44,45)(H2,38,40,50)/t17-,20-,21-,22-,24-,27-,28-/m0/s1

InChI Key

QUAFAFUOWPAXMI-QUBDBNATSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCCCC2C3C(CS2)NC(=O)N3

Origin of Product

United States

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